molecular formula C10H10INO B14431241 1-[4-(Iodomethyl)phenyl]azetidin-2-one CAS No. 81461-92-9

1-[4-(Iodomethyl)phenyl]azetidin-2-one

Cat. No.: B14431241
CAS No.: 81461-92-9
M. Wt: 287.10 g/mol
InChI Key: ZOWVRXPJAPCONT-UHFFFAOYSA-N
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Description

1-[4-(Iodomethyl)phenyl]azetidin-2-one is a compound that belongs to the class of azetidinones, which are four-membered lactams. Azetidinones are known for their significant biological activities and are often used as intermediates in the synthesis of various pharmaceuticals. The presence of the iodomethyl group in this compound enhances its reactivity, making it a valuable building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[4-(Iodomethyl)phenyl]azetidin-2-one can be synthesized through several methods. One common approach involves the reaction of 4-(iodomethyl)benzaldehyde with an appropriate azetidinone precursor under specific conditions. For instance, the reaction can be carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1-[4-(Iodomethyl)phenyl]azetidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) and a solvent (e.g., DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted azetidinones with various functional groups.

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of deiodinated azetidinones or other reduced products.

Mechanism of Action

The mechanism of action of 1-[4-(Iodomethyl)phenyl]azetidin-2-one involves its interaction with specific molecular targets. The iodomethyl group can participate in covalent bonding with nucleophilic sites on target molecules, leading to the formation of stable adducts. This interaction can disrupt the normal function of the target molecules, resulting in biological effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(Iodomethyl)phenyl]azetidin-2-one is unique due to the presence of the iodomethyl group, which enhances its reactivity and allows for diverse chemical modifications. This makes it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research .

Properties

CAS No.

81461-92-9

Molecular Formula

C10H10INO

Molecular Weight

287.10 g/mol

IUPAC Name

1-[4-(iodomethyl)phenyl]azetidin-2-one

InChI

InChI=1S/C10H10INO/c11-7-8-1-3-9(4-2-8)12-6-5-10(12)13/h1-4H,5-7H2

InChI Key

ZOWVRXPJAPCONT-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1=O)C2=CC=C(C=C2)CI

Origin of Product

United States

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